Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine
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Overview
Description
Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[311]hept-2-enyl)pyrrolidine is a complex organic compound that combines the properties of perchloric acid with a bicyclic structure This compound is notable for its unique molecular configuration, which includes a pyrrolidine ring attached to a bicyclo[311]hept-2-ene structure with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine typically involves multiple steps. The starting material is often a bicyclo[3.1.1]hept-2-ene derivative, which undergoes a series of reactions to introduce the pyrrolidine ring and the perchloric acid moiety. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment to handle the reactive nature of perchloric acid and the complex organic structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The presence of perchloric acid makes the compound susceptible to oxidation reactions.
Reduction: The bicyclic structure can be reduced under specific conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyrrolidine ring .
Scientific Research Applications
Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine involves its interaction with molecular targets through its reactive functional groups. The perchloric acid moiety can participate in protonation and oxidation reactions, while the bicyclic structure and pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene: The core structure shared with the compound but without additional functional groups.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Similar bicyclic structure with three methyl groups but different functionalization.
Uniqueness
Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine is unique due to the combination of its bicyclic structure, pyrrolidine ring, and perchloric acid moiety.
Properties
CAS No. |
62115-44-0 |
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Molecular Formula |
C14H24ClNO4 |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine |
InChI |
InChI=1S/C14H23N.ClHO4/c1-10-8-11-9-12(14(11,2)3)13(10)15-6-4-5-7-15;2-1(3,4)5/h11-12H,4-9H2,1-3H3;(H,2,3,4,5) |
InChI Key |
UMRWGLANNIJVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2CC(C1)C2(C)C)N3CCCC3.OCl(=O)(=O)=O |
Origin of Product |
United States |
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